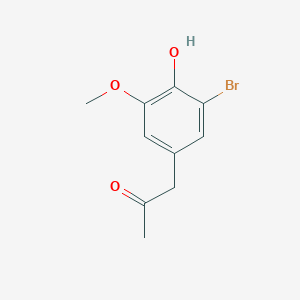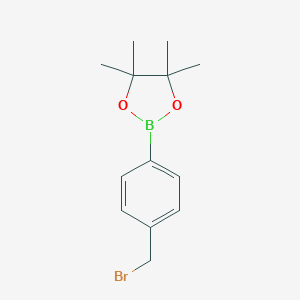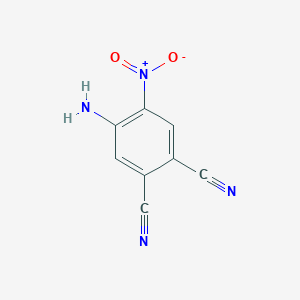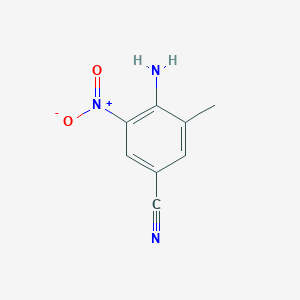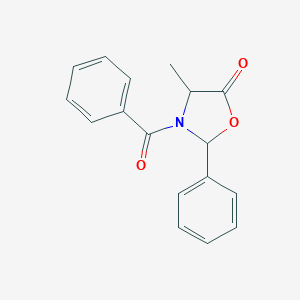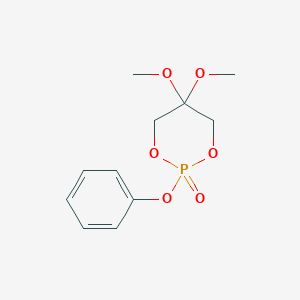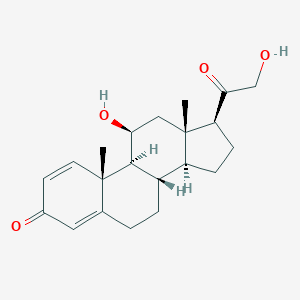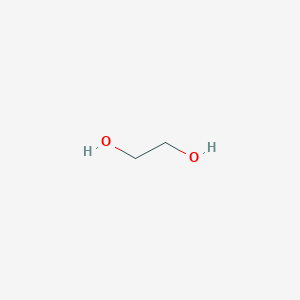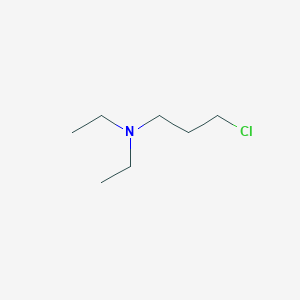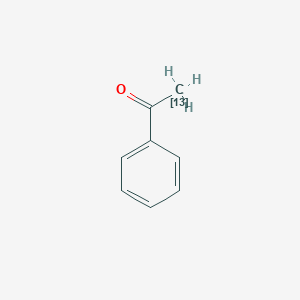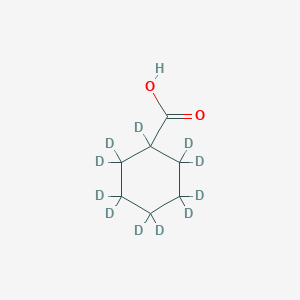
Cyclohexanecarboxylic-D11 acid
Übersicht
Beschreibung
Cyclohexanecarboxylic-D11 acid is a deuterium-labeled compound, where the hydrogen atoms in cyclohexanecarboxylic acid are replaced with deuterium. This compound is primarily used in research and analytical applications due to its stable isotope labeling, which aids in tracing and quantification in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexanecarboxylic-D11 acid can be synthesized through the hydrogenation of benzoic acid using deuterium gas. The process involves the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is subjected to hydrogenation in the presence of a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Catalytic Hydrogenation: Utilizing large-scale reactors and deuterium gas, benzoic acid is hydrogenated in the presence of a catalyst.
Purification: The resulting product is purified through distillation or crystallization to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexanecarboxylic-D11 acid undergoes various chemical reactions typical of carboxylic acids, including:
Oxidation: It can be oxidized to form cyclohexene.
Reduction: It can be reduced to cyclohexanol.
Substitution: It can undergo substitution reactions to form derivatives such as esters and amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Alcohols and amines can be used in the presence of acid catalysts to form esters and amides, respectively.
Major Products:
Cyclohexene: Formed through oxidation.
Cyclohexanol: Formed through reduction.
Esters and Amides: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Cyclohexanecarboxylic-D11 acid is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of deuterium-labeled compounds for various industrial applications
Wirkmechanismus
The mechanism of action of cyclohexanecarboxylic-D11 acid involves its incorporation into chemical reactions as a labeled compound. The deuterium atoms allow for precise tracking and quantification of the compound in various processes. This aids in understanding reaction mechanisms, metabolic pathways, and drug interactions .
Vergleich Mit ähnlichen Verbindungen
Cyclohexanecarboxylic-D11 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Cyclohexanecarboxylic acid: The non-labeled version of the compound.
Cyclohexylcarboxylic acid: Another carboxylic acid derivative of cyclohexane.
Hexahydrobenzoic acid: A similar compound with a different structural arrangement
This compound’s uniqueness lies in its stable isotope labeling, making it invaluable for research and analytical applications.
Eigenschaften
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNMSOFKMUBTKW-KAFHOZLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(=O)O)([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
